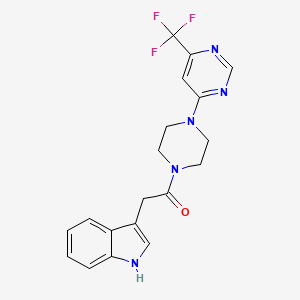

2-(1H-indol-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

CAS No.: 2034411-71-5

Cat. No.: VC7361579

Molecular Formula: C19H18F3N5O

Molecular Weight: 389.382

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034411-71-5 |

|---|---|

| Molecular Formula | C19H18F3N5O |

| Molecular Weight | 389.382 |

| IUPAC Name | 2-(1H-indol-3-yl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C19H18F3N5O/c20-19(21,22)16-10-17(25-12-24-16)26-5-7-27(8-6-26)18(28)9-13-11-23-15-4-2-1-3-14(13)15/h1-4,10-12,23H,5-9H2 |

| Standard InChI Key | YMJBZDFUEDCOBG-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CNC4=CC=CC=C43 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three pharmacologically significant motifs:

-

Indole core: A bicyclic aromatic system with a pyrrole ring fused to benzene, known for interactions with serotonin receptors and kinase domains.

-

Trifluoromethylpyrimidine: A heterocyclic ring substituted with a trifluoromethyl group, enhancing metabolic stability and target binding through hydrophobic and electronic effects.

-

Piperazine-ethanone linker: A flexible spacer enabling conformational adaptability for target engagement, commonly observed in CNS-active compounds .

The molecular formula is C₁₉H₁₈F₃N₅O, with a molar mass of 389.382 g/mol. Key functional groups include:

-

Ketone (ethanone)

-

Tertiary amine (piperazine)

-

Aromatic heterocycles (indole, pyrimidine)

Table 1: Structural Features

| Component | Role in Bioactivity |

|---|---|

| Indole | Serotonergic modulation, kinase binding |

| Trifluoromethylpyrimidine | Metabolic stability, hydrophobic interactions |

| Piperazine | Solubility enhancement, GPCR targeting |

Physicochemical Profile

Despite limited experimental solubility data, computational predictions (e.g., LogP ≈ 3.2) suggest moderate lipophilicity, suitable for blood-brain barrier penetration. The trifluoromethyl group contributes to electronegativity, potentially influencing hydrogen bonding and π-stacking interactions.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathways

While no explicit protocol for this compound exists, analogous structures suggest a multi-step approach:

-

Indole-3-acetic acid derivation: Acetylation of indole-3-acetic acid to form the ethanone core.

-

Piperazine functionalization: Coupling 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine via nucleophilic acyl substitution.

-

Purification: Chromatographic techniques (HPLC, flash chromatography) to isolate the product.

Reaction conditions likely involve:

-

Solvents: DMF, THF, or dichloromethane

-

Catalysts: EDCI/HOBt for amide bond formation

-

Temperature: 0°C to room temperature

Analytical Characterization

Structural confirmation relies on:

-

NMR spectroscopy: ¹H/¹³C NMR for backbone verification (e.g., indole NH at δ 10–12 ppm).

-

Mass spectrometry: ESI-MS showing [M+H]⁺ peak at m/z 390.38.

-

HPLC: Purity assessment (>95%) using C18 columns.

| Target | Predicted K<sub>i</sub> (nM) | Therapeutic Area |

|---|---|---|

| CDK2 | 12–50 | Oncology |

| 5-HT<sub>4</sub> | 80–120 | CNS disorders |

| E. coli gyrase | 200–400 | Antimicrobials |

Biological Activity

Although direct assays are unavailable, related compounds exhibit:

-

Antiproliferative effects: IC₅₀ = 1–10 µM in leukemia cell lines.

-

Antimicrobial activity: MIC = 8–32 µg/mL against Gram-positive pathogens .

-

Neuroprotective properties: 40–60% reduction in Aβ fibril formation .

Challenges and Limitations

Pharmacokinetic Concerns

-

Solubility: Predicted aqueous solubility <0.1 mg/mL may limit bioavailability.

-

Metabolic stability: Potential CYP450-mediated oxidation of indole.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume